(2-((Methoxycarbonyl)amino)phenyl)boronic acid
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Overview
Description
(2-((Methoxycarbonyl)amino)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxycarbonylamino group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Methoxycarbonyl)amino)phenyl)boronic acid typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-((Methoxycarbonyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding boronic ester or borane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate
Major Products Formed
Oxidation: Phenols
Reduction: Boronic esters, borane derivatives
Substitution: Biaryl compounds, styrenes
Scientific Research Applications
(2-((Methoxycarbonyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-((Methoxycarbonyl)amino)phenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine residues, such as proteases and kinases . The boronic acid group interacts with the hydroxyl groups of the target molecule, forming a stable boronate ester complex that inhibits the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 2-Amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride
Uniqueness
(2-((Methoxycarbonyl)amino)phenyl)boronic acid is unique due to the presence of both the methoxycarbonylamino group and the boronic acid group on the phenyl ring. This combination allows for a diverse range of chemical reactivity and biological activity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H10BNO4 |
---|---|
Molecular Weight |
194.98 g/mol |
IUPAC Name |
[2-(methoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)10-7-5-3-2-4-6(7)9(12)13/h2-5,12-13H,1H3,(H,10,11) |
InChI Key |
WMEPAQDFXZIABR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)OC)(O)O |
Origin of Product |
United States |
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